Cas no 133567-11-0 (methyl trans-3-methylpiperidine-4-carboxylate)

methyl trans-3-methylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarboxylic acid, 3-methyl-, methyl ester, (3R,4S)-rel-
- rel-methyl (3R,4S)-3-methylpiperidine-4-carboxylate
- methyl trans-3-methylpiperidine-4-carboxylate
- SB42797
- EN300-152219
- SCHEMBL3976273
- 133567-09-6
- 1932258-80-4
- Methyl (3R,4R)-3-methylpiperidine-4-carboxylate
- AKOS023837847
- F98309
- 845909-33-3
- methyl cis-3-methylpiperidine-4-carboxylate
- 133567-11-0
- methyl 3-methylpiperidine-4-carboxylate
- starbld0000576
- DA-02443
-
- Inchi: InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
- InChI Key: BSPJTLUXMCHYGU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 157.110278721Da
- Monoisotopic Mass: 157.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 0.6
methyl trans-3-methylpiperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-5G |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 5g |
¥ 26,888.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-1G |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 1g |
¥ 8,962.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-1g |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 1g |
¥8800.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-100MG |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 100MG |
¥ 2,244.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-500MG |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 500MG |
¥ 5,979.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-250mg |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 250mg |
¥3525.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-100.0mg |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 100.0mg |
¥2203.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-250.0mg |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 250.0mg |
¥3525.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-250MG |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 250MG |
¥ 3,590.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100391-500mg |
methyl trans-3-methylpiperidine-4-carboxylate |
133567-11-0 | 95% | 500mg |
¥5871.0 | 2024-04-24 |
methyl trans-3-methylpiperidine-4-carboxylate Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on methyl trans-3-methylpiperidine-4-carboxylate
Methyl trans-3-methylpiperidine-4-carboxylate (CAS No. 133567-11-0): A Comprehensive Overview
Methyl trans-3-methylpiperidine-4-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 133567-11-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
The molecular structure of methyl trans-3-methylpiperidine-4-carboxylate consists of a piperidine ring substituted with a methyl group at the 3-position and a carboxylate ester at the 4-position. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the trans configuration enhances its stability and reactivity, making it particularly useful in organic transformations and medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives. Studies have demonstrated that compounds featuring piperidine moieties often exhibit desirable biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific substitution pattern in methyl trans-3-methylpiperidine-4-carboxylate contributes to its unique pharmacokinetic profile, which may be leveraged in the design of novel therapeutic agents.
One of the most compelling aspects of methyl trans-3-methylpiperidine-4-carboxylate is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel scaffolds for drug candidates targeting various diseases. For instance, its incorporation into peptide mimetics has shown promise in modulating enzyme activity and receptor binding. The ester functionality at the 4-position allows for further derivatization, enabling chemists to tailor the properties of the final product to meet specific therapeutic requirements.
The synthesis of methyl trans-3-methylpiperidine-4-carboxylate involves multi-step organic reactions that highlight its synthetic utility. Traditional methods include condensation reactions followed by esterification, while modern approaches may employ catalytic methods to enhance efficiency and yield. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing waste and minimizing environmental impact.
Recent research has explored the use of computational modeling to predict the behavior of methyl trans-3-methylpiperidine-4-carboxylate in biological systems. These studies have provided valuable insights into its interactions with target proteins and enzymes, aiding in the rational design of drug candidates. Additionally, high-throughput screening techniques have been employed to identify derivatives with enhanced pharmacological activity.
The versatility of methyl trans-3-methylpiperidine-4-carboxylate extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its potential role in material science applications, particularly in the development of functional polymers and coatings. Its unique structural features contribute to improved material properties, making it a promising candidate for innovative industrial applications.
In conclusion, methyl trans-3-methylpiperidine-4-carboxylate (CAS No. 133567-11-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its structural features, synthetic utility, and potential biological activities make it a valuable asset for researchers working on drug development and material science. As our understanding of its properties continues to evolve, so too will its applications in advancing scientific and technological progress.
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